molecular formula C8H9N3O B12964573 5-(Pyrimidin-2-yl)pyrrolidin-2-one

5-(Pyrimidin-2-yl)pyrrolidin-2-one

Cat. No.: B12964573
M. Wt: 163.18 g/mol
InChI Key: GLBDVTDWUAEOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrimidin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine moiety. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a multi-component reaction with solvent participation, such as the Ugi/olefination reaction, which constructs pyrrolidin-5-one-2-carboxamides under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in the synthesis of complex bioactive molecules .

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring and pyrimidine moiety contribute to its binding affinity and selectivity towards various biological targets. For instance, it can interact with enzymes and receptors involved in cell proliferation, differentiation, and survival . The stereochemistry and spatial orientation of substituents on the compound play a crucial role in its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-pyrimidin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C8H9N3O/c12-7-3-2-6(11-7)8-9-4-1-5-10-8/h1,4-6H,2-3H2,(H,11,12)

InChI Key

GLBDVTDWUAEOHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NC=CC=N2

Origin of Product

United States

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